molecular formula C25H17FN2O5 B11288173 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11288173
M. Wt: 444.4 g/mol
InChI Key: LNCZXTICMITZSZ-UHFFFAOYSA-N
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Description

3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of benzofuran derivatives. . The unique structure of this compound, which includes a benzofuran ring fused with a pyrimidine ring, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves multiple steps, including the formation of the benzofuran and pyrimidine rings. One common method involves the use of a free radical cyclization cascade, which is an efficient way to construct complex polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which minimizes side reactions and increases yield . Industrial production methods may involve optimizing these synthetic routes to scale up the production while maintaining high purity and yield.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorobenzyl position, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anti-tumor activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar compounds to 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione include other benzofuran derivatives and pyrimidine-containing compounds. Some examples are:

Properties

Molecular Formula

C25H17FN2O5

Molecular Weight

444.4 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-1-[(4-fluorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C25H17FN2O5/c26-17-8-5-15(6-9-17)12-27-22-18-3-1-2-4-19(18)33-23(22)24(29)28(25(27)30)13-16-7-10-20-21(11-16)32-14-31-20/h1-11H,12-14H2

InChI Key

LNCZXTICMITZSZ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C5=CC=CC=C5O4)N(C3=O)CC6=CC=C(C=C6)F

Origin of Product

United States

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